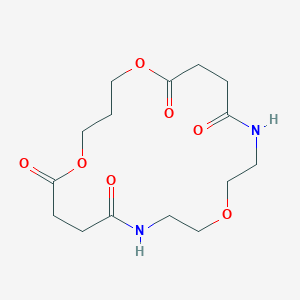
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone is a complex organic compound with the molecular formula C15H24N2O7 This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Wissenschaftliche Forschungsanwendungen
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules. The pathways involved may include binding to active sites on enzymes or altering the conformation of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone include:
- 1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of oxygen and nitrogen atoms within the cyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
79688-15-6 |
|---|---|
Molekularformel |
C15H24N2O7 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
1,9,13-trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone |
InChI |
InChI=1S/C15H24N2O7/c18-12-2-4-14(20)23-8-1-9-24-15(21)5-3-13(19)17-7-11-22-10-6-16-12/h1-11H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
MUJAQADFBQTWFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
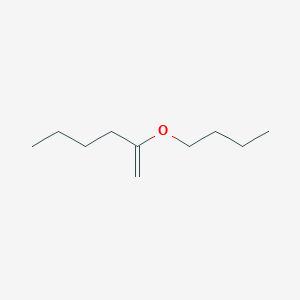
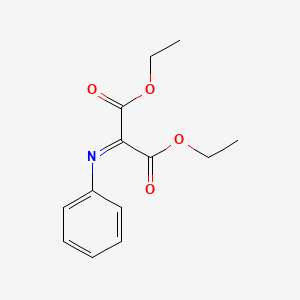
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
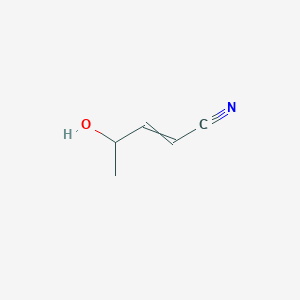

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
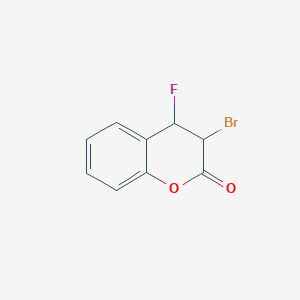
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
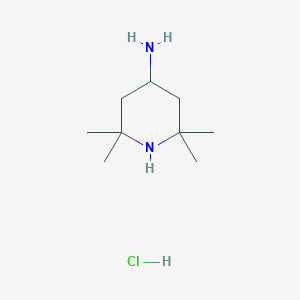
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
